molecular formula C16H15FN2O2 B7983338 1-(4-Fluorophenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid

1-(4-Fluorophenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid

Cat. No.: B7983338
M. Wt: 286.30 g/mol
InChI Key: ZYXXCUMVBPIUIN-KBPBESRZSA-N
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Description

1-(4-Fluorophenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group and a pyridyl group attached to a tetrahydropyrrole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-pyridinecarboxaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the tetrahydropyrrole ring.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (3R,4R)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for catalysts, optimization of reaction conditions, and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxylic acid moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: N-oxides of the pyridyl group.

    Reduction: Alcohol derivatives of the carboxylic acid.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl and pyridyl groups allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (3R,4R)-1-(4-chlorophenyl)-4-(2-pyridyl)tetrahydro-1H-pyrrole-3-carboxylic acid
  • (3R,4R)-1-(4-bromophenyl)-4-(2-pyridyl)tetrahydro-1H-pyrrole-3-carboxylic acid
  • (3R,4R)-1-(4-methylphenyl)-4-(2-pyridyl)tetrahydro-1H-pyrrole-3-carboxylic acid

Uniqueness: The presence of the fluorophenyl group in 1-(4-Fluorophenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs with different substituents. This makes it particularly valuable in applications requiring high specificity and potency.

Properties

IUPAC Name

(3R,4R)-1-(4-fluorophenyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-11-4-6-12(7-5-11)19-9-13(14(10-19)16(20)21)15-3-1-2-8-18-15/h1-8,13-14H,9-10H2,(H,20,21)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXXCUMVBPIUIN-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C2=CC=C(C=C2)F)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1C2=CC=C(C=C2)F)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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